molecular formula C12H10N2 B564794 1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole CAS No. 1216708-84-7

1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole

Cat. No. B564794
CAS RN: 1216708-84-7
M. Wt: 185.244
InChI Key: PSFDQSOCUJVVGF-FIBGUPNXSA-N
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Description

The compound “1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole” belongs to the class of indole diterpenoids (IDTs), which are structurally diverse fungal secondary metabolites . These compounds share a typical core structure consisting of a cyclic diterpene skeleton and an indole ring moiety .


Synthesis Analysis

The synthesis of indole compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks . Another approach involves a copper-catalyzed one-pot multicomponent cascade reaction .


Molecular Structure Analysis

Indole diterpenoids share a common core structure consisting of an indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .


Chemical Reactions Analysis

Indole compounds undergo various chemical reactions. A one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles . This process is robust, clean, high-yielding, and generates minimal quantities of by-products .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole compounds depend on their specific structure . For example, the julolidine-structured pyrido[3,4-b]indole dye ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents .

Mechanism of Action

The mechanism of action of indole compounds is complex and varies depending on the specific compound and its biological target . Some indole compounds have shown significant activity against various diseases, including cancer .

Safety and Hazards

Indole compounds can be hazardous. For example, indole is harmful if swallowed, toxic in contact with skin, may cause an allergic skin reaction, and causes serious eye damage . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

Indole compounds have a wide range of applications, from flavor and fragrance applications to the development of new drugs . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up new possibilities for the development of novel indole-based compounds with therapeutic potential .

properties

IUPAC Name

1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDQSOCUJVVGF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675916
Record name 1-(~2~H_3_)Methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216708-84-7
Record name 1-(~2~H_3_)Methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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